3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine 3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11434074
InChI: InChI=1S/C21H21BrN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br
Molecular Formula: C21H21BrN4
Molecular Weight: 409.3 g/mol

3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine

CAS No.:

Cat. No.: VC11434074

Molecular Formula: C21H21BrN4

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine -

Specification

Molecular Formula C21H21BrN4
Molecular Weight 409.3 g/mol
IUPAC Name 3-(4-benzylpiperazin-1-yl)-6-(4-bromophenyl)pyridazine
Standard InChI InChI=1S/C21H21BrN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2
Standard InChI Key JXRZEFOMCPGXMP-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br

Introduction

Structural and Molecular Characteristics

Core Pyridazine Architecture

The pyridazine ring (C₄H₄N₂) serves as the central scaffold of the molecule. Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, exhibits a dipole moment of 4.22 D, significantly higher than pyridine (2.22 D) or pyrimidine (2.33 D) . This polarity arises from the asymmetric distribution of electron density, which enhances π-π stacking interactions and hydrogen-bonding capacity. The substitution pattern at the 3- and 6-positions introduces steric and electronic modifications that influence molecular recognition and binding affinity.

Substituent Effects

  • 3-(4-Bromophenyl) Group: The 4-bromophenyl substituent contributes to lipophilicity (cLog P ≈ 2.18 ) and introduces halogen bonding potential via the bromine atom. This group may also stabilize the molecule through resonance effects, as electron-withdrawing substituents on aromatic rings modulate the electronic environment of the pyridazine core.

  • 6-[4-Benzylpiperazinyl] Moiety: The 4-benzylpiperazine group enhances solubility in aqueous media due to the basic nitrogen atoms of the piperazine ring (p K a ~ 9–10 for piperazine derivatives). The benzyl group provides additional aromatic stacking interactions, while the piperazine’s conformational flexibility facilitates binding to diverse biological targets .

Table 1: Comparative Physicochemical Properties of Pyridazine Derivatives

PropertyPyridazine Core 3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine (Predicted)
Molecular Weight80.09 g/mol437.34 g/mol
Dipole Moment4.22 D5.8–6.2 D
Topological Polar Surface Area25.8 Ų65–70 Ų
cLog P−0.5083.2–3.6
Hydrogen-Bond Acceptors26

Synthetic Routes and Methodological Considerations

Key Intermediate: 3-Chloro-6-phenylpyridazine

The synthesis of 3-(4-bromophenyl)-6-[4-benzylpiperazinyl]pyridazine likely begins with the preparation of a chloropyridazine intermediate, analogous to methods described for related compounds . For example:

  • Condensation Reaction: Reacting 3-(4-bromophenyl)pyridazin-6-ol with phosphorus oxychloride (POCl₃) yields 3-chloro-6-(4-bromophenyl)pyridazine, as evidenced by the absence of C=O infrared (IR) signals post-reaction .

  • Nucleophilic Substitution: Treating the chloropyridazine intermediate with 4-benzylpiperazine in the presence of a base (e.g., potassium carbonate) facilitates displacement of the chlorine atom at the 6-position. This step exploits the pyridazine ring’s susceptibility to nucleophilic aromatic substitution under mild conditions .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction temperature and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) favor nucleophilic attack at the more electrophilic 6-position .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may be necessary to isolate the product, given the compound’s moderate solubility in organic solvents.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

ParameterValue
Plasma Protein Binding85–90%
Bioavailability40–50% (oral)
Blood-Brain Barrier PenetrationModerate (log BB = −0.3)
CYP3A4 InhibitionLow (IC₅₀ > 10 µM)

Hypothetical Pharmacological Applications

Kinase Inhibition

Pyridazine derivatives are recognized for their ability to inhibit tyrosine kinases and bromodomains . The 4-benzylpiperazinyl moiety in this compound may engage ATP-binding pockets through hydrogen bonding with conserved lysine residues, while the bromophenyl group participates in hydrophobic interactions.

Antiviral Activity

Analogous pyridazine-thiazine hybrids exhibit inhibitory effects against hepatitis A virus (HAV) . Although untested, the bromine atom’s electronegativity could enhance interactions with viral proteases or polymerases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator